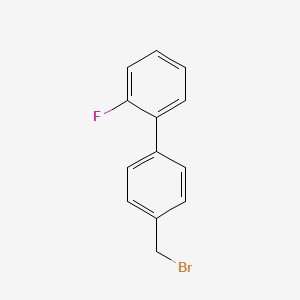

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Descripción general

Descripción

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10BrF and its molecular weight is 265.125. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Methodology

Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation involves diazotization and further steps, providing a feasible route for large-scale production despite challenges like the use of toxic and volatile methyl nitrite (Qiu et al., 2009).

Enantioselective Synthesis : A method involving [PdCl2((S)-Xylyl-Phanephos)] catalyst was developed for the enantioselective synthesis of (S)-Flurbiprofen methyl ester from 4-bromo-2-fluoro-1,1'-biphenyl, showcasing its utility in precise pharmaceutical synthesis (Harkness & Clarke, 2017).

Material Development

Liquid Crystal Materials : Synthesis of molecules derived from 4,4′-biphenyl linked to a fluorinated chain via an ester spacer demonstrates applications in creating thermotropic liquid crystals. These materials exhibit interesting smectic enantiotropic behavior, useful in various technological applications (Givenchy et al., 1999).

High Birefringence Liquid Crystals : Lateral fluoro substitution in 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls creates mesogens with low melting points, wide nematic ranges, and high birefringence. These properties make them suitable for active matrix display applications requiring high chemical and photostability (Goulding et al., 1993).

Analysis and Characterization

- Gas Chromatography Mass Spectrometry : The study of hydroxyhalobiphenyls, including fluoro-, chloro-, and bromomethoxy-biphenyls, illustrates their characterization by mass spectrometry, highlighting the method's value in identifying metabolites in biological systems (Tulp et al., 1977).

Catalysis and Chemical Reactions

- Benzylic C-H Fluorination : A study on benzylic C-H fluorination using silver catalysts for synthesizing fluoromethylarenes (including 4-(fluoromethyl)-1,1′-biphenyl) demonstrates applications in creating oxygen mimics in molecules like nucleotides (Kita et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Bromomethyl compounds are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents, which are the primary targets in this reaction .

Mode of Action

Bromomethyl compounds are known to participate in free radical reactions, nucleophilic substitutions, and oxidations . In the context of the Suzuki-Miyaura coupling, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

The compound’s potential role in the suzuki-miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Its potential role in the suzuki-miyaura coupling suggests it may facilitate the formation of new carbon-carbon bonds .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUALJYDYRRWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)